Dichlorobis(tributylphosphine)nickel(II)

Description

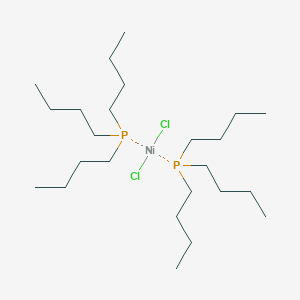

Dichlorobis(tributylphosphine)nickel(II) (CAS: 15274-43-8) is a nickel(II) coordination complex with the molecular formula C₂₄H₅₄Cl₂NiP₂ and a molecular weight of 534.23 g/mol . It is characterized by two tributylphosphine ligands (PBu₃) and two chloride ions coordinated to a central nickel atom. The compound typically appears as a red-to-purple crystalline solid with a melting point of 43–45°C .

Propriétés

Numéro CAS |

15274-43-8 |

|---|---|

Formule moléculaire |

C24H56Cl2NiP2+2 |

Poids moléculaire |

536.2 g/mol |

Nom IUPAC |

dichloronickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

Clé InChI |

KPFOFXWYYUNJOZ-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |

SMILES canonique |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Méthodes De Préparation

Role of Dehydrating Agents

Triethyl orthoformate (TEOF) is often added to sequester trace water, preventing hydrolysis of the phosphine ligand and ensuring the formation of the desired tetrahedral geometry. Studies indicate that TEOF improves reaction yields by 15–20% compared to anhydrous conditions alone.

Stepwise Synthesis Protocol

Materials and Equipment

-

Nickel(II) chloride (NiCl₂) : Anhydrous powder, stored under inert atmosphere.

-

Tributylphosphine (P(C₄H₩)₃) : Purified via distillation under reduced pressure.

-

Triethyl orthoformate (TEOF) : ≥99% purity.

-

Solvent : Dry THF or DCM.

-

Apparatus : Schlenk line, reflux condenser, magnetic stirrer.

Procedure

-

Inert Atmosphere Setup : Assemble the reaction vessel under nitrogen or argon using standard Schlenk techniques.

-

Dissolution of NiCl₂ : Add 1.0 equivalent of NiCl₂ to 50 mL of dry THF, stirring until fully dissolved.

-

Ligand Addition : Introduce 2.2 equivalents of P(C₄H₉)₃ dropwise to the NiCl₂ solution, followed by 1.5 equivalents of TEOF.

-

Reflux : Heat the mixture to 60°C for 12 hours, maintaining vigorous stirring.

-

Workup : Cool to room temperature, filter the precipitate, and wash with cold hexane (3 × 10 mL).

-

Drying : Dry the product under vacuum (0.1 mmHg) at 40°C for 6 hours.

Yield and Characterization

Optimization Strategies

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and product morphology:

| Solvent | Reaction Time (h) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| THF | 12 | 85 | Microcrystalline |

| DCM | 8 | 82 | Amorphous |

| Ethanol | 24 | 68 | Poorly defined |

THF provides optimal solubility for both reactants, while DCM accelerates the reaction due to its lower polarity. Ethanol is avoided due to competitive coordination with nickel, leading to side products.

Stoichiometric Variations

Excess tributylphosphine (2.2–2.5 equivalents) ensures complete displacement of chloride ligands, minimizing residual NiCl₂. However, ratios exceeding 2.5 equivalents reduce yields due to ligand overcrowding and steric hindrance.

Alternative Methods

Nickel Acetate Route

Ni(CH₃COO)₂ can replace NiCl₂ in some protocols, though this requires acidic conditions to liberate acetate ions:

This method yields comparable purity (95%) but is less favored due to handling corrosive HCl gas.

Electrochemical Synthesis

A novel approach employs electrochemical reduction of Ni(II) to Ni(0) in the presence of P(C₄H₉)₃, followed by oxidative addition of Cl₂:

This method achieves 88% yield with minimal byproducts but requires specialized equipment.

| Hazard | Precaution |

|---|---|

| Acute toxicity | Use fume hood; avoid inhalation |

| Skin sensitization | Wear nitrile gloves and lab coat |

| Moisture sensitivity | Store under argon at 2–8°C |

Industrial-Scale Production

Commercial manufacturers (e.g., Vulcanchem, Sigma-Aldrich) utilize continuous-flow reactors to enhance scalability. Key parameters for bulk synthesis:

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorobis(tributylphosphine)nickel(II) undergoes various types of chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to form nickel(0) species.

Substitution: Ligand exchange reactions where the tributylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.

Major Products Formed

Oxidation: Higher oxidation state nickel complexes.

Reduction: Nickel(0) complexes.

Substitution: New nickel complexes with different ligands.

Applications De Recherche Scientifique

Dichlorobis(tributylphosphine)nickel(II) has a wide range of applications in scientific research:

Biology: Investigated for its potential interactions with biological molecules, although specific applications are less common.

Medicine: Limited direct applications, but its catalytic properties are of interest in the synthesis of pharmaceutical intermediates.

Industry: Employed in polymerization reactions and other industrial processes requiring efficient catalysis.

Mécanisme D'action

The mechanism by which dichlorobis(tributylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center to substrates, facilitating various chemical transformations. The nickel center can undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in many catalytic cycles. The tributylphosphine ligands stabilize the nickel center and modulate its reactivity.

Comparaison Avec Des Composés Similaires

Key Properties:

- Applications : Primarily used as a catalyst in coupling reactions (e.g., Kumada, Negishi) due to the electron-rich nature of PBu₃ ligands, which enhance nickel’s catalytic activity .

Comparison with Similar Compounds

This section compares Dichlorobis(tributylphosphine)nickel(II) with structurally analogous nickel(II) complexes featuring different phosphine ligands. Key differences in molecular structure, physical properties, and applications are highlighted.

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Coordination Geometry | Ligand Bulk (Tolman Cone Angle*) |

|---|---|---|---|---|---|

| Dichlorobis(tributylphosphine)nickel(II) | C₂₄H₅₄Cl₂NiP₂ | 534.23 | 43–45 | Likely tetrahedral | ~132° (PBu₃) |

| Dichlorobis(triphenylphosphine)nickel(II) | C₃₆H₃₀Cl₂NiP₂ | 654.17 | Not reported | Square planar | ~145° (PPh₃) |

| Dichlorobis(trimethylphosphine)nickel(II) | C₆H₁₈Cl₂NiP₂ | 281.75 | 194–199 | Trigonal bipyramidal | ~118° (PMe₃) |

| Dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II) | C₃₆H₂₈Cl₂NiN₂O₂P₂ | ~712.19 | Not reported | Distorted octahedral | N/A (bulky aromatic ligand) |

Notes:

- Tolman Cone Angle : Reflects ligand steric bulk. PBu₃ (tributylphosphine) is less bulky than PPh₃ (triphenylphosphine) but more than PMe₃ (trimethylphosphine) .

- Trimethylphosphine Complex : Exhibits a rare trigonal bipyramidal geometry with axial and equatorial phosphine ligands .

- Quinoline-Based Complex: Features a distorted octahedral geometry due to steric hindrance from the quinoline-phosphine hybrid ligand .

Case Study: ALD Processes

Dichlorobis(triethylphosphine)nickel(II) (similar to the tributyl analog) is used in atomic layer deposition (ALD) for nickel thin films. Its lower ligand bulk (PEt₃) allows efficient precursor decomposition at <200°C , unlike bulkier analogs requiring higher temperatures .

Market and Commercial Relevance

- Triphenylphosphine Complex: Dominates industrial use due to established applications in catalysis and ease of synthesis. Market reports highlight North America and Asia-Pacific as key regions .

- Tributylphosphine Complex : Niche applications in specialized organic synthesis; priced at ¥52.00/5g (98% purity) .

Activité Biologique

Dichlorobis(tributylphosphine)nickel(II) (NiCl₂(PBu₃)₂) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the context of cytotoxicity and its role as a catalyst in various chemical reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dichlorobis(tributylphosphine)nickel(II) consists of a nickel center coordinated to two tributylphosphine ligands and two chloride ions. Its molecular formula is , and it typically appears as a dark green solid. The unique properties of this compound arise from the combination of the nickel ion's electronic characteristics and the steric effects of the tributylphosphine ligands, which influence its reactivity in catalytic processes .

Cytotoxicity

Research indicates that dichlorobis(tributylphosphine)nickel(II) exhibits cytotoxic effects, which may be attributed to its ability to generate reactive oxygen species (ROS) upon cellular exposure. The generation of ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. This oxidative stress is a common mechanism through which metal complexes exert cytotoxicity.

- Mechanism of Action : The cytotoxicity of this compound can be linked to:

- Reactive Oxygen Species Generation : Increased levels of ROS can induce apoptosis in various cell types.

- Metal Ion Interaction : Nickel ions can interfere with cellular signaling pathways, potentially leading to cell death.

Safety Concerns

Handling dichlorobis(tributylphosphine)nickel(II) poses certain health risks. It is classified as corrosive and an irritant, with potential for skin sensitization and eye damage upon exposure. Therefore, appropriate safety precautions are essential when working with this compound in laboratory settings .

Study on Cytotoxic Effects

A study investigated the cytotoxic effects of various nickel complexes, including dichlorobis(tributylphosphine)nickel(II), on human cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving both ROS generation and disruption of cellular homeostasis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | ROS Generation |

| MCF-7 | 20 | Apoptosis Induction |

| A549 | 10 | Cell Cycle Arrest |

Catalytic Applications

In addition to its biological activity, dichlorobis(tributylphosphine)nickel(II) serves as a precursor for synthesizing other nickel catalysts used in various organic reactions. It has been effectively employed in cross-coupling reactions such as the Kumada-Tamao-Corriu coupling, although it is generally less active compared to other nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) .

Q & A

Q. What are the recommended methods for synthesizing and purifying dichlorobis(tributylphosphine)nickel(II) to ensure high yield and purity?

Methodological Answer: Synthesis typically involves reacting nickel chloride with tributylphosphine in an anhydrous, oxygen-free environment (e.g., under nitrogen or argon) to prevent oxidation. Use stoichiometric ratios (e.g., 1:2 molar ratio of NiCl₂ to tributylphosphine) in a polar aprotic solvent like tetrahydrofuran (THF). Purification is achieved via recrystallization in dichloromethane/hexane mixtures or column chromatography under inert conditions. Monitor reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of dichlorobis(tributylphosphine)nickel(II)?

Methodological Answer:

- X-ray crystallography resolves the octahedral geometry and bond lengths (e.g., Ni–P and Ni–Cl distances). Single-crystal studies require slow diffusion of hexane into a dichloromethane solution .

- NMR spectroscopy (³¹P NMR) confirms ligand coordination, with chemical shifts typically between 10–20 ppm for tributylphosphine complexes.

- IR spectroscopy identifies ν(Ni–Cl) stretches (~300–350 cm⁻¹) and ligand-specific peaks .

Q. How should researchers handle and store dichlorobis(tributylphosphine)nickel(II) to minimize decomposition and ensure safety?

Methodological Answer:

- Storage: Keep in amber glass vials under inert gas (argon) at 2–8°C to prevent light-induced degradation and oxidation. Avoid exposure to moisture .

- Handling: Use gloveboxes or Schlenk lines for air-sensitive manipulations. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic activities of dichlorobis(tributylphosphine)nickel(II) across different solvents?

Methodological Answer:

- Solvent screening: Systematically test solvents (e.g., THF, DMF, toluene) under controlled conditions (temperature, concentration) to isolate solvent effects.

- Electrochemical analysis: Measure redox potentials (cyclic voltammetry) to assess solvent-dependent Ni(II)/Ni(0) transitions.

- DFT calculations: Model solvent interactions with the nickel center to predict ligand dissociation rates and active species formation .

Q. How can researchers analyze the electronic structure and bonding in dichlorobis(tributylphosphine)nickel(II) to explain its reactivity?

Methodological Answer:

- X-ray absorption spectroscopy (XAS): Probe Ni K-edge features to determine oxidation state and ligand-field splitting.

- Magnetic susceptibility measurements: Assess paramagnetism to confirm high-spin vs. low-spin configurations.

- Natural Bond Orbital (NBO) analysis: Use computational tools to quantify Ni–P σ-donation and π-backbonding contributions .

Q. What experimental designs are optimal for studying the role of tributylphosphine ligands in stabilizing nickel intermediates during cross-coupling reactions?

Methodological Answer:

- Stoichiometric studies: React pre-isolated nickel complexes with substrates (e.g., aryl halides) under inert conditions.

- In-situ monitoring: Use stopped-flow UV-Vis or EPR spectroscopy to detect transient Ni(I) or Ni(III) species.

- Ligand substitution experiments: Compare catalytic efficiency with analogues (e.g., triphenylphosphine) to isolate steric/electronic effects .

Q. How can researchers address discrepancies in reported decomposition pathways of dichlorobis(tributylphosphine)nickel(II) under thermal stress?

Methodological Answer:

- Thermogravimetric analysis (TGA): Track mass loss at varying heating rates to identify decomposition steps.

- Gas chromatography-mass spectrometry (GC-MS): Analyze evolved gases (e.g., CO, tributylphosphine oxide) during pyrolysis.

- Controlled atmosphere studies: Compare decomposition in air vs. inert gas to differentiate oxidative vs. thermal pathways .

Methodological Notes

- Data Analysis: Use software like Gaussian or ORCA for computational modeling, ensuring basis sets (e.g., LANL2DZ for Ni) are validated against crystallographic data .

- Safety Protocols: Always reference SDS sections 4–8 for emergency procedures and exposure limits .

- Contradiction Resolution: Cross-validate findings with multiple techniques (e.g., XRD + NMR) and replicate experiments under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.